Cas no 2169012-91-1 (4-(1-aminobutyl)-2-tert-butylphenol)
4-(1-aminobutyl)-2-tert-butylphenol Chemical and Physical Properties
Names and Identifiers
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- 4-(1-aminobutyl)-2-tert-butylphenol
- 2169012-91-1
- EN300-1277498
-
- Inchi: 1S/C14H23NO/c1-5-6-12(15)10-7-8-13(16)11(9-10)14(2,3)4/h7-9,12,16H,5-6,15H2,1-4H3
- InChI Key: WLZRJWLMXGIDTC-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C=C1C(C)(C)C)C(CCC)N
Computed Properties
- Exact Mass: 221.177964357g/mol
- Monoisotopic Mass: 221.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 46.2Ų
4-(1-aminobutyl)-2-tert-butylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1277498-50mg |
4-(1-aminobutyl)-2-tert-butylphenol |
2169012-91-1 | 50mg |
$1068.0 | 2023-10-01 | ||
| Enamine | EN300-1277498-100mg |
4-(1-aminobutyl)-2-tert-butylphenol |
2169012-91-1 | 100mg |
$1119.0 | 2023-10-01 | ||
| Enamine | EN300-1277498-250mg |
4-(1-aminobutyl)-2-tert-butylphenol |
2169012-91-1 | 250mg |
$1170.0 | 2023-10-01 | ||
| Enamine | EN300-1277498-500mg |
4-(1-aminobutyl)-2-tert-butylphenol |
2169012-91-1 | 500mg |
$1221.0 | 2023-10-01 | ||
| Enamine | EN300-1277498-1000mg |
4-(1-aminobutyl)-2-tert-butylphenol |
2169012-91-1 | 1000mg |
$1272.0 | 2023-10-01 | ||
| Enamine | EN300-1277498-2500mg |
4-(1-aminobutyl)-2-tert-butylphenol |
2169012-91-1 | 2500mg |
$2492.0 | 2023-10-01 | ||
| Enamine | EN300-1277498-5000mg |
4-(1-aminobutyl)-2-tert-butylphenol |
2169012-91-1 | 5000mg |
$3687.0 | 2023-10-01 | ||
| Enamine | EN300-1277498-10000mg |
4-(1-aminobutyl)-2-tert-butylphenol |
2169012-91-1 | 10000mg |
$5467.0 | 2023-10-01 | ||
| Enamine | EN300-1277498-0.05g |
4-(1-aminobutyl)-2-tert-butylphenol |
2169012-91-1 | 0.05g |
$624.0 | 2023-07-10 | ||
| Enamine | EN300-1277498-0.1g |
4-(1-aminobutyl)-2-tert-butylphenol |
2169012-91-1 | 0.1g |
$653.0 | 2023-07-10 |
4-(1-aminobutyl)-2-tert-butylphenol Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 4-(1-aminobutyl)-2-tert-butylphenol
Professional Introduction to 4-(1-aminobutyl)-2-tert-butylphenol (CAS No. 2169012-91-1)
4-(1-aminobutyl)-2-tert-butylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2169012-91-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural framework, combines a phenolic moiety with an aminobutyl side chain and a tert-butyl substituent, making it a versatile intermediate in the synthesis of various biologically active molecules.
The structural configuration of 4-(1-aminobutyl)-2-tert-butylphenol imparts distinct chemical properties that make it valuable in multiple applications. The presence of the amino group (–NH₂) on the butyl chain enhances its reactivity, allowing for further functionalization through condensation reactions, urethane formation, or coupling with carboxylic acids via amide bond formation. Simultaneously, the tert-butyl group at the para position relative to the hydroxyl group provides steric hindrance, influencing both solubility and electronic distribution across the aromatic ring.
In recent years, research has highlighted the potential of 4-(1-aminobutyl)-2-tert-butylphenol as a precursor in the development of novel therapeutic agents. Its phenolic core is well-documented for its antioxidant properties, which are attributed to the ability of hydroxyl groups to scavenge free radicals and reduce oxidative stress. This makes it a promising candidate for applications in nutraceuticals and anti-inflammatory drug formulations.
Moreover, the aminobutyl side chain offers opportunities for further derivatization, enabling the creation of more complex molecules with tailored biological activities. For instance, researchers have explored its utility in designing kinase inhibitors or protease modulators, where the amine functionality can interact with specific binding pockets on target enzymes. The tert-butyl group not only enhances metabolic stability by reducing susceptibility to hydrolysis but also influences lipophilicity, making it suitable for oral or transdermal delivery systems.
Recent advancements in computational chemistry have facilitated a deeper understanding of how 4-(1-aminobutyl)-2-tert-butylphenol interacts with biological targets. Molecular docking studies have revealed that its structure can effectively bind to certain protein receptors, suggesting its potential as an allosteric modulator or scaffold for drug design. These insights align with ongoing efforts to develop small-molecule drugs that modulate protein-protein interactions or enhance cellular signaling pathways.
The pharmaceutical industry has also shown interest in 4-(1-aminobutyl)-2-tert-butylphenol due to its role as an intermediate in synthesizing prodrugs. By leveraging its reactive sites, chemists can design prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions, improving bioavailability and therapeutic efficacy. This approach is particularly relevant in addressing challenges associated with poor solubility or rapid metabolism of APIs.
From a synthetic chemistry perspective, 4-(1-aminobutyl)-2-tert-butylphenol serves as a versatile building block for constructing more complex heterocyclic compounds. Its compatibility with various reaction conditions, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, allows chemists to introduce additional functional groups or modify existing ones efficiently. Such flexibility is crucial for generating libraries of compounds for high-throughput screening (HTS) in drug discovery pipelines.
The environmental impact and sustainability considerations of using 4-(1-aminobutyl)-2-tert-butylphenol have also been examined. Studies indicate that its biodegradability can be influenced by both structural modifications and environmental conditions. Efforts are underway to optimize synthetic routes that minimize waste generation and employ greener solvents or catalysts, aligning with global initiatives to promote sustainable chemical manufacturing.
In conclusion, 4-(1-aminobutyl)-2-tert-butylphenol (CAS No. 2169012-91-1) represents a significant compound in modern pharmaceutical research due to its structural versatility and functional reactivity. Its applications span from antioxidant formulations to advanced drug design strategies, underscoring its importance in both academic and industrial settings. As scientific understanding progresses, further exploration of this molecule is expected to yield novel insights into therapeutic interventions and synthetic methodologies.
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